molecular formula C12H18N2O B6613197 1-(2,6-Diethylphenyl)-3-methylurea CAS No. 59759-01-2

1-(2,6-Diethylphenyl)-3-methylurea

Cat. No. B6613197
CAS RN: 59759-01-2
M. Wt: 206.28 g/mol
InChI Key: XXKQOZLWPHOBAL-UHFFFAOYSA-N
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Description

1-(2,6-Diethylphenyl)-3-methylurea (DEP) is an organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 146-148 °C and a molecular weight of 214.3 g/mol. DEP has a wide range of uses in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

1-(2,6-Diethylphenyl)-3-methylurea is used in a variety of scientific research applications. It is used in the synthesis of drugs and other organic compounds, as a catalyst in organic reactions, and as a reagent in the preparation of polymers. It is also used in the synthesis of polyurethanes, polyureas, and polyurethane-ureas. Additionally, this compound is used as a reagent in the synthesis of dyes and pigments, and as a reagent in the synthesis of polysaccharides.

Mechanism of Action

1-(2,6-Diethylphenyl)-3-methylurea acts as a catalyst in organic reactions by forming a complex with the reactants. This complex then undergoes a reaction to form the desired product. The mechanism of action of this compound is similar to that of other organic catalysts, such as Lewis acids. This compound is also capable of forming complexes with other molecules, such as amines, alcohols, and carboxylic acids.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have anticonvulsant and antispasmodic effects.

Advantages and Limitations for Lab Experiments

1-(2,6-Diethylphenyl)-3-methylurea has a number of advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, this compound is relatively stable and has a low toxicity. However, this compound is not very soluble in water, which can limit its use in some experiments. It is also not very soluble in organic solvents, which can limit its use in certain reactions.

Future Directions

There are a number of potential future directions for 1-(2,6-Diethylphenyl)-3-methylurea. One potential direction is the development of new synthesis methods for this compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs and treatments. Finally, further research into the mechanism of action of this compound could lead to the development of new catalysts and reagents.

Synthesis Methods

1-(2,6-Diethylphenyl)-3-methylurea can be synthesized by reacting 2,6-diethylphenol with methyl isocyanate in anhydrous ethanol. The reaction is carried out at a temperature of 80-90 °C for 1-2 hours. The reaction mixture is then cooled to room temperature and the this compound is isolated by filtration and recrystallization.

properties

IUPAC Name

1-(2,6-diethylphenyl)-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-4-9-7-6-8-10(5-2)11(9)14-12(15)13-3/h6-8H,4-5H2,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKQOZLWPHOBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59759-01-2
Record name 1-(2,6-DIETHYLPHENYL)-3-METHYLUREA
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